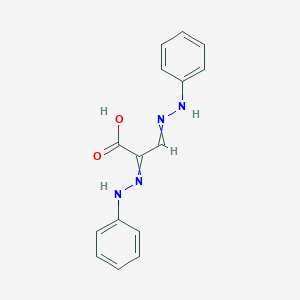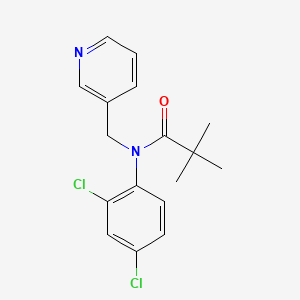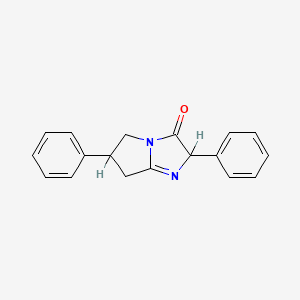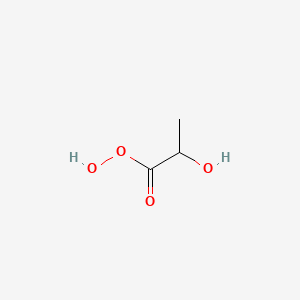![molecular formula C24H21NOS B14435117 1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl- CAS No. 80269-68-7](/img/structure/B14435117.png)
1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl- is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the spiro compounds family, which are known for their distinctive ring systems where two rings share a single atom. The presence of sulfur (thia) and nitrogen (aza) in the spirocyclic framework adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl- typically involves multi-step organic reactions. This reaction yields the spiro compound with a high yield of 70% . Another method involves the photochemical reaction of olefins with carbene, resulting in the formation of the spiro compound through a [1 + 2] cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted spiro compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl- involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. The presence of sulfur and nitrogen atoms enhances its ability to form hydrogen bonds and other interactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: Known for their biological activities, including diuretic and antiandrogenic properties.
Spiro-thiazolidinone derivatives: Synthesized via Schiff base reactions and investigated for their antiproliferative properties.
Uniqueness
1-Thia-4-azaspiro[23]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl- stands out due to its unique combination of sulfur and nitrogen in the spirocyclic framework, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
80269-68-7 |
|---|---|
Formule moléculaire |
C24H21NOS |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
2,2-dimethyl-4,4,6-triphenyl-1-thia-6-azaspiro[2.3]hexan-5-one |
InChI |
InChI=1S/C24H21NOS/c1-22(2)24(27-22)23(18-12-6-3-7-13-18,19-14-8-4-9-15-19)21(26)25(24)20-16-10-5-11-17-20/h3-17H,1-2H3 |
Clé InChI |
GBZBNLPGBPGWKV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(S1)C(C(=O)N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal](/img/structure/B14435043.png)
![6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14435044.png)
![1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline](/img/structure/B14435049.png)
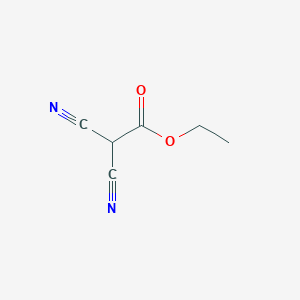
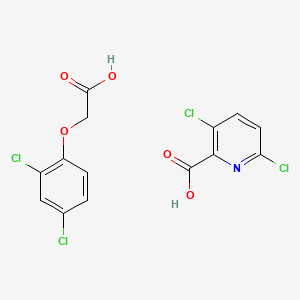
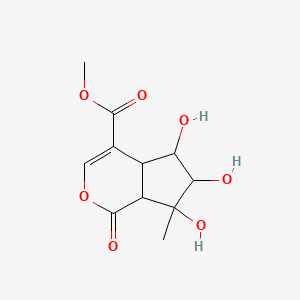
![1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine](/img/structure/B14435096.png)
![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
